4-Penten-1-ol, 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Penten-1-ol, 4-methylbenzenesulfonate is an organic compound with the molecular formula C7H8O3S.C5H10O and a molecular weight of 258.33392 g/mol . This compound is known for its unique structure, which combines a pentenyl alcohol group with a methylbenzenesulfonate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Penten-1-ol, 4-methylbenzenesulfonate typically involves the reaction of 4-Penten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Penten-1-ol, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-Penten-1-ol, 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Penten-1-ol, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pentenyl alcohol group can undergo oxidation or reduction, leading to various functional derivatives .
Vergleich Mit ähnlichen Verbindungen
- 4-Hexen-1-ol, 5-methyl-, 4-methylbenzenesulfonate
- 4-Penten-2-ol, 4-methylbenzenesulfonate, (2R)
- 10-Undecen-1-ol, 4-methylbenzenesulfonate
- 9,12-Octadecadien-1-ol, 4-methylbenzenesulfonate, (9Z,12Z)
Comparison: 4-Penten-1-ol, 4-methylbenzenesulfonate is unique due to its specific combination of a pentenyl alcohol group and a methylbenzenesulfonate group. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, 4-Hexen-1-ol, 5-methyl-, 4-methylbenzenesulfonate has a longer carbon chain, affecting its solubility and reactivity .
Eigenschaften
CAS-Nummer |
19300-54-0 |
---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;pent-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,6H,1,3-5H2 |
InChI-Schlüssel |
TYGBYCHTQBBXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.